![molecular formula C5H9NO3 B14049712 (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid](/img/structure/B14049712.png)
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique tetrahydrofuran ring structure, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid typically involves the selective esterification of L-aspartic acid followed by a series of reactions including intramolecular ring closing and decarboxylation under alkaline conditions . The process may also involve the use of reducing agents for selective carbonyl reduction and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and selectivity while minimizing environmental impact. Techniques such as the use of methanol and trimethylchlorosilane for esterification have been developed to offer mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Selective reduction reactions can be employed to modify the functional groups on the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in metabolic pathways and cellular functions. For example, it may act as an agonist for certain receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: This compound shares a similar structure but differs in its functional groups, leading to distinct chemical properties and applications.
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: Another similar compound with a different ring structure, used in various biochemical studies.
Uniqueness
(2R,4R)-4-Aminotetrahydrofuran-2-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts specific stereochemical properties and reactivity. This uniqueness makes it valuable in the synthesis of chiral molecules and in studies of stereoselective reactions .
Eigenschaften
Molekularformel |
C5H9NO3 |
---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(2R,4R)-4-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |
InChI-Schlüssel |
WBSHKPHBCVYGRZ-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@H](CO[C@H]1C(=O)O)N |
Kanonische SMILES |
C1C(COC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.